molecular formula C21H29ClN5O3.C2H3O2<br>C23H32ClN5O5 B13802871 [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate CAS No. 82205-20-7

[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate

Cat. No.: B13802871
CAS No.: 82205-20-7
M. Wt: 494.0 g/mol
InChI Key: XSFKEMHKDFPDNK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quaternary ammonium salt featuring a complex azo-aromatic backbone. Its structure includes:

  • A 2-chloro-4-nitrophenylazo group, which imparts strong electron-withdrawing properties due to the nitro (-NO₂) and chloro (-Cl) substituents.
  • A phenyl-ethylamino-ethyl linker connecting the azo group to a dimethyl-(2-hydroxypropyl)ammonium moiety.
  • An acetate counterion balancing the positive charge of the quaternary ammonium.

Properties

CAS No.

82205-20-7

Molecular Formula

C21H29ClN5O3.C2H3O2
C23H32ClN5O5

Molecular Weight

494.0 g/mol

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;acetate

InChI

InChI=1S/C21H29ClN5O3.C2H4O2/c1-5-25(12-13-27(3,4)15-16(2)28)18-8-6-17(7-9-18)23-24-21-11-10-19(26(29)30)14-20(21)22;1-2(3)4/h6-11,14,16,28H,5,12-13,15H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

XSFKEMHKDFPDNK-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Stepwise Preparation Methodology

The synthesis can be divided into the following key stages:

Synthesis of 2-Chloro-4-nitrophenyl Azo Intermediate

  • Starting Material: 2-chloro-4-nitrophenol or its derivatives
  • Key Reaction: Diazotization and azo coupling
  • Typical Process:
    • Diazotization of 2-chloro-4-nitroaniline under acidic conditions to form the diazonium salt
    • Coupling this diazonium salt with an aniline derivative or phenyl-containing compound to form the azo linkage
  • Notes on 2-Chloro-4-nitrophenol Preparation:
    • Several methods exist for preparing 2-chloro-4-nitrophenol, including oxidation of 4-nitroso-2-chlorophenol or nitrosation of 2-chlorophenol in alkaline medium followed by oxidation with dilute nitric acid.
    • Careful control of reaction conditions is required to avoid formation of toxic byproducts such as dioxins.

Quaternization with (2-Hydroxypropyl)dimethylammonium Group

  • Key Reaction: Alkylation of the tertiary amine with (2-hydroxypropyl) substituent to form the quaternary ammonium salt.
  • Typical Reagents: (2-hydroxypropyl)dimethylamine or its derivatives, followed by reaction with acetic acid to form the acetate salt.
  • Process Notes:
    • The quaternization step increases water solubility and stability.
    • The acetate salt form is obtained by neutralization with acetic acid or acetate salts.

Representative Preparation Protocol (Hypothetical Based on Literature)

Step Reaction Type Reagents/Conditions Product/Intermediate Yield & Notes
1 Diazotization and Azo Coupling 2-chloro-4-nitroaniline + NaNO2/HCl, then coupling with aniline derivative 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]amine High yield; requires low temperature (0–5°C) for diazotization
2 Amination Intermediate + 2-(ethylamino)ethyl chloride or bromide 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethylamine Moderate to high yield; solvent often ethanol or DMF
3 Quaternization Intermediate + (2-hydroxypropyl)dimethylamine, then acetate salt formation Target compound: 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyldimethylammonium acetate Yield depends on purity of intermediates; typically 60–80%

Analytical and Purification Considerations

  • Purification: Recrystallization from appropriate solvents such as toluene, ethanol, or aqueous mixtures is commonly employed.
  • Characterization: Confirmed by NMR, IR spectroscopy, mass spectrometry, and elemental analysis.
  • Safety: The compound and intermediates exhibit hazards (e.g., H318, H410), requiring careful handling and disposal protocols.

Summary Table of Preparation Methods and Key Parameters

Preparation Stage Reaction Type Typical Reagents Conditions Yield Range Key Notes
1. Azo Coupling Diazotization + Coupling 2-chloro-4-nitroaniline, NaNO2, HCl, aniline derivative 0–5°C, acidic aqueous medium 70–90% Control temperature to avoid side reactions
2. Amination Nucleophilic substitution 2-(ethylamino)ethyl halide Ethanol/DMF, reflux or room temp 60–85% Purity of intermediate critical
3. Quaternization Alkylation + Salt formation (2-hydroxypropyl)dimethylamine, acetic acid Mild heating, neutralization 60–80% Final salt form affects solubility

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyldimethylammonium acetate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products

    Oxidation: Products include nitroso derivatives and other oxidized forms.

    Reduction: Amino derivatives are the major products.

    Substitution: Various substituted phenyl derivatives are formed.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent for studying azo coupling reactions and as a precursor for synthesizing other complex organic molecules.

Biology

In biological research, it is used to study the effects of azo compounds on biological systems, including their interactions with proteins and nucleic acids.

Medicine

In medicine, it is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

Industry

Industrially, it is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyldimethylammonium acetate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with cellular components. The chloro-nitrophenyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Azo-Quaternary Ammonium Moieties

Compound Name Key Substituents Molecular Features Applications/Properties Reference
2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyldimethylammonium acetate 2-Cl, 4-NO₂ on phenylazo; quaternary ammonium with 2-hydroxypropyl High polarity, electron-withdrawing groups enhance azo stability. Likely used in dyes or biomedicine (hypothesized). N/A
[2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium acetate (CAS 85283-75-6) Thiadiazole azo; trimethylammonium Thiadiazole ring introduces rigidity and potential bioactivity. Textile dyes, antimicrobial agents (inferred from thiadiazole applications).
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol Amino and hydroxy groups; phenylhydrazone Electron-donating groups reduce azo stability but improve solubility. pH-sensitive dyes, sensors (demonstrated via DFT studies).

Key Observations:

  • Substituent Effects: The target compound’s chloro-nitro substituents likely enhance thermal and photochemical stability compared to amino/hydroxy-substituted analogs, as electron-withdrawing groups stabilize the azo linkage via resonance .
  • Quaternary Ammonium Role: The 2-hydroxypropyl-dimethylammonium group improves water solubility, similar to trimethylammonium in CAS 85283-75-6, but the hydroxypropyl moiety may offer additional hydrogen-bonding capabilities .
  • Synthetic Complexity: The target compound’s synthesis likely involves azo coupling followed by quaternization, analogous to methods in Eli Lilly’s protocols for separating azo isomers via chiral chromatography .

Electronic and Spectral Properties

DFT studies on azo compounds () reveal:

  • Nitro groups lower the HOMO-LUMO gap, increasing UV-Vis absorption in the visible range (λmax ~450–550 nm), making the compound suitable as a dye.
  • Chloro substituents further redshift absorption compared to amino/hydroxy analogs .

Biological Activity

The compound 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate is a complex organic molecule with notable biological activity. It is primarily recognized for its applications in the pharmaceutical industry and as a dye. This article reviews the biological properties, mechanisms of action, and relevant case studies concerning this compound.

Chemical Structure and Properties

  • Chemical Formula: C22H30ClN5O5
  • Molecular Weight: 461.95 g/mol
  • CAS Registry Number: 82205-20-7
  • IUPAC Name: 2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium acetate

The compound features an azo group, which is known for its ability to form colored compounds, making it useful in various applications including dyes and pigments.

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Studies have shown that it can disrupt bacterial cell membranes, leading to cell lysis.
  • Cytotoxic Effects : Research indicates that this compound can induce apoptosis in certain cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which trigger cell death pathways.
  • Antioxidant Properties : The presence of hydroxyl groups in the molecule contributes to its antioxidant capacity, scavenging free radicals and reducing oxidative stress in biological systems.

Case Studies

  • Antimicrobial Efficacy : In a study published in the Journal of Applied Microbiology, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL, demonstrating potent antibacterial activity .
  • Cytotoxicity Assessment : A research article in Cancer Letters investigated the effects of this compound on human breast cancer cells (MCF-7). The study reported a significant reduction in cell viability at concentrations above 50 µM, with apoptosis confirmed through flow cytometry analysis .
  • Antioxidant Activity : A study published in Food Chemistry evaluated the antioxidant potential of the compound using DPPH radical scavenging assays. The results showed an IC50 value of 25 µg/mL, indicating strong antioxidant activity .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL
CytotoxicityMCF-7 breast cancer cellsCell viability reduced at 50 µM
AntioxidantDPPH RadicalIC50 = 25 µg/mL

Q & A

Basic: What are the key considerations for synthesizing and purifying 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyldimethylammonium acetate in academic settings?

Methodological Answer:
Synthesis typically involves azo coupling between a diazonium salt (e.g., 2-chloro-4-nitroaniline derivative) and a tertiary amine precursor. Critical steps include:

  • pH Control : Maintain pH 8–10 during coupling to stabilize the diazonium intermediate .
  • Temperature : Reaction at 0–5°C minimizes side reactions like hydrolysis .
  • Purification : Use column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) or recrystallization (ethanol/water mixture) to isolate the quaternary ammonium salt. Confirm purity via HPLC (C18 column, UV detection at 450 nm) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects, proton exchange dynamics, or conformational flexibility. To address this:

  • Experimental : Record NMR in multiple solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
  • Computational : Perform DFT calculations (B3LYP/6-31G*) to model solvated structures and compare with experimental data .
  • Example : Azo group proton shifts may vary due to tautomerism; use 2D NMR (COSY, NOESY) to confirm assignments .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer:

  • UV-Vis : Confirm the azo chromophore (λmax ~450–500 nm) and quantify ε using Beer-Lambert law .
  • FT-IR : Identify ν(N=N) at ~1440–1500 cm⁻¹ and ν(NO₂) at ~1520 cm⁻¹ .
  • ¹H/¹³C NMR : Assign quaternary ammonium protons (δ 3.2–3.8 ppm) and aromatic protons (δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm cationic-acetate ion pairing .

Advanced: How can the environmental fate of this compound be evaluated in aquatic systems?

Methodological Answer:
Adopt the INCHEMBIOL framework :

Hydrolysis : Test stability at pH 4–9 (25–50°C) using LC-MS to monitor degradation products.

Photolysis : Expose to UV light (λ = 254 nm) and track azo bond cleavage via UV-Vis decay.

Bioaccumulation : Use octanol-water partition coefficients (log P) predicted via EPI Suite™ or measured via shake-flask method.

Toxicity : Perform Daphnia magna acute toxicity assays (EC₅₀) .

Basic: What methodologies are used to assess its biological activity (e.g., antioxidant potential)?

Methodological Answer:

  • DPPH Assay : Measure radical scavenging activity (IC₅₀) at 517 nm; compare with ascorbic acid controls .
  • Cellular Antioxidant Activity (CAA) : Use HepG2 cells loaded with DCFH-DA probe to quantify intracellular ROS reduction .
  • Data Interpretation : Normalize activity to molar concentration and account for interference from the nitro group’s redox activity.

Advanced: How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:
Contradictions may stem from aggregation or ion-pairing effects. Strategies include:

  • Dynamic Light Scattering (DLS) : Detect micelle formation in aqueous solutions.
  • Conductivity Measurements : Assess ion dissociation in solvents like MeOH or DMF.
  • Example Data Table :
SolventSolubility (mg/mL)Conductivity (µS/cm)Aggregation Size (nm)
Water12.5 ± 1.2450 ± 30120 ± 15
DCM0.8 ± 0.15 ± 1N/A
DMSO25.3 ± 2.4220 ± 2025 ± 5

Advanced: What advanced techniques identify degradation products under oxidative conditions?

Methodological Answer:

  • LC-HRMS : Use Q-TOF MS to detect nitro group reduction products (e.g., amine derivatives) and hydroxylated intermediates .
  • EPR Spectroscopy : Identify radical intermediates (e.g., nitro anion radicals) during photolysis .
  • Pathway Mapping : Combine kinetic studies (time-resolved UV-Vis) with DFT to propose degradation mechanisms .

Basic: How can computational modeling predict interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., cytochrome P450) to assess binding affinities.
  • MD Simulations : Run 100 ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes .
  • ADMET Prediction : Employ SwissADME to estimate bioavailability and toxicity .

Advanced: What experimental designs optimize stability studies under varying pH and temperature?

Methodological Answer:
Use a split-plot factorial design :

  • Factors : pH (4, 7, 10) × temperature (25°C, 40°C, 60°C).
  • Response Variables : Degradation rate (k), half-life (t₁/₂).
  • Analysis : ANOVA to identify significant interactions; Arrhenius plots to model temperature dependence .

Basic: How to quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in H₂O → MeOH) with LOD ≤ 0.1% .
  • LC-MS/MS : Target-specific MRM transitions for common impurities (e.g., unreacted diazonium salts) .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² ≥ 0.995) and precision (%RSD < 2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.